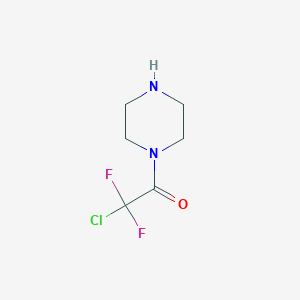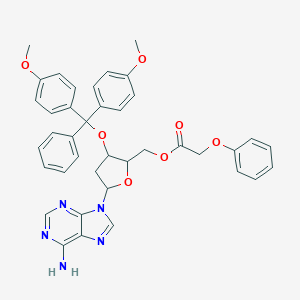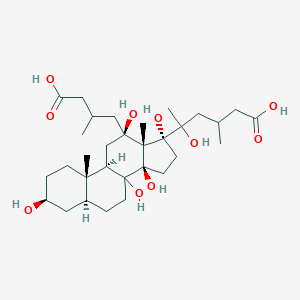
Drevogenin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Drevogenin I is a steroidal sapogenin that is found in many plants, including Dioscorea zingiberensis and Trillium tschonoskii. It has been the focus of much scientific research due to its potential therapeutic applications. In
科学的研究の応用
Drevogenin I has been the subject of much scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of cardiovascular disease, osteoporosis, and Alzheimer's disease.
作用機序
The mechanism of action of Drevogenin I is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and diabetes.
生化学的および生理学的効果
Drevogenin I has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to the death of these cells. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
実験室実験の利点と制限
One advantage of using Drevogenin I in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a number of potential therapeutic applications, which makes it an interesting molecule to study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are a number of future directions for research on Drevogenin I. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could make it a promising candidate for further study. Additionally, its anti-tumor properties make it an interesting molecule to study in the context of cancer treatment. Finally, further research is needed to fully understand its mechanism of action and how it can be used to treat various diseases.
合成法
The synthesis of Drevogenin I can be achieved through the hydrolysis of diosgenin, which is a steroidal saponin found in many plants. The hydrolysis process involves the use of acid or enzymes to break down the diosgenin molecule into its constituent parts. The resulting product is Drevogenin I, which can be further purified through various chromatography techniques.
特性
CAS番号 |
125310-02-3 |
|---|---|
製品名 |
Drevogenin I |
分子式 |
C31H52O10 |
分子量 |
584.7 g/mol |
IUPAC名 |
5-[(3S,5S,9R,10S,12R,13R,14R,17R)-12-(3-carboxy-2-methylpropyl)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-hydroxy-3-methylhexanoic acid |
InChI |
InChI=1S/C31H52O10/c1-18(12-23(33)34)15-26(4,37)30(40)10-11-31(41)27(30,5)28(38,16-19(2)13-24(35)36)17-22-25(3)8-7-21(32)14-20(25)6-9-29(22,31)39/h18-22,32,37-41H,6-17H2,1-5H3,(H,33,34)(H,35,36)/t18?,19?,20-,21-,22+,25-,26?,27+,28+,29?,30-,31+/m0/s1 |
InChIキー |
OTZYYNTXVLTKKL-KVKDWLGPSA-N |
異性体SMILES |
CC(CC(=O)O)C[C@]1(C[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CCC2([C@@]4([C@]1([C@](CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |
SMILES |
CC(CC(=O)O)CC1(CC2C3(CCC(CC3CCC2(C4(C1(C(CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |
正規SMILES |
CC(CC(=O)O)CC1(CC2C3(CCC(CC3CCC2(C4(C1(C(CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |
同義語 |
3,8,14,17-tetrahydroxy-12-O-isovaleryl-20-O-isovalerylpregnane drevogenin I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



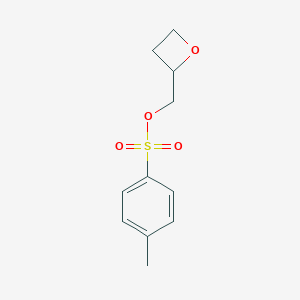
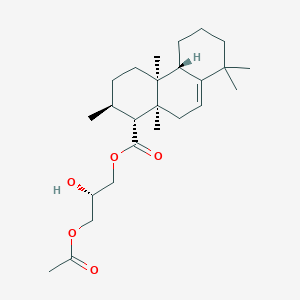
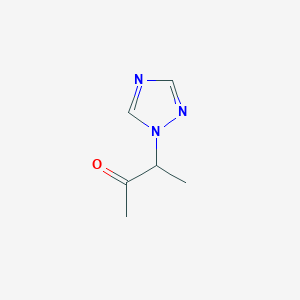
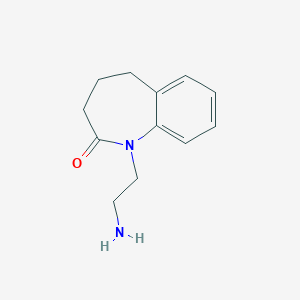
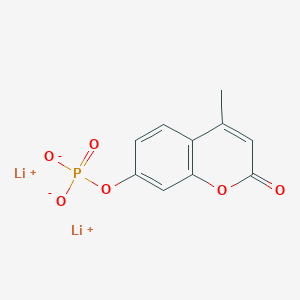
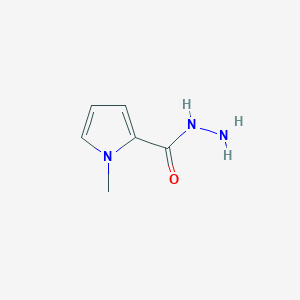
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
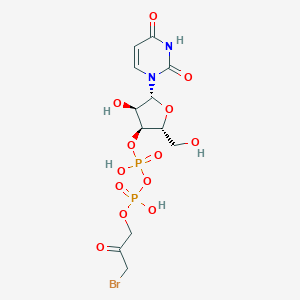
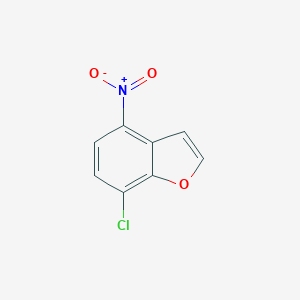
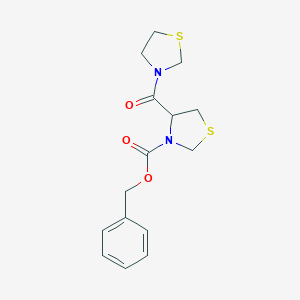
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
